Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate
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Overview
Description
Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate is a chemical compound with the CAS number 14151-80-5 . This compound is known for its unique structure, which includes a cyclooctylidene group attached to a hydroxyphenylmethyl group, further linked to a phenyl acetate moiety . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions
Chemical Reactions Analysis
Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate can be compared with similar compounds such as:
4-Methoxyphenylacetic acid: This compound has a similar phenylacetic acid structure but with a methoxy group instead of a cyclooctylidene group.
Phenylacetic acid: A simpler compound with a phenyl group attached to an acetic acid moiety.
4-Chlorophenylacetic acid: Similar to phenylacetic acid but with a chlorine substituent on the phenyl ring.
Properties
CAS No. |
14151-80-5 |
---|---|
Molecular Formula |
C25H30O5 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate |
InChI |
InChI=1S/C23H26O3.C2H4O2/c1-17(24)26-22-15-11-20(12-16-22)23(19-9-13-21(25)14-10-19)18-7-5-3-2-4-6-8-18;1-2(3)4/h9-16,25H,2-8H2,1H3;1H3,(H,3,4) |
InChI Key |
TUIZVENXNDTJCM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)OC1=CC=C(C=C1)C(=C2CCCCCCC2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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